molecular formula C9H17N B1417299 N-(cyclopentylmethyl)cyclopropanamine CAS No. 1152879-53-2

N-(cyclopentylmethyl)cyclopropanamine

Cat. No.: B1417299
CAS No.: 1152879-53-2
M. Wt: 139.24 g/mol
InChI Key: PHXUQRQYJIGSCU-UHFFFAOYSA-N
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Description

N-(cyclopentylmethyl)cyclopropanamine is an organic compound characterized by a cyclopropane ring attached to an amine group, which is further substituted with a cyclopentylmethyl group

Scientific Research Applications

N-(cyclopentylmethyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

N-(cyclopentylmethyl)cyclopropanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclopropanases, which are enzymes involved in the formation of cyclopropane rings in natural products . These interactions are crucial for the compound’s role in biochemical processes, as they facilitate the formation of cyclopropane rings, which are essential for the biological activity of many natural products.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with cell membrane receptors, leading to changes in intracellular signaling pathways . These interactions can result in alterations in gene expression and metabolic activity, ultimately affecting cell function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific enzymes and proteins, modulating their activity . This binding can either inhibit or activate the enzymes, leading to downstream effects on biochemical pathways and gene expression. These molecular interactions are critical for the compound’s overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo have also demonstrated that the compound can have lasting effects on cellular function, depending on its stability and degradation rate.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where the compound exhibits significant biochemical activity only above a certain dosage. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is essential for its overall biochemical activity, as it can modulate the production and utilization of key metabolites. Understanding these metabolic interactions is critical for elucidating the compound’s biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its biochemical activity. The compound interacts with specific transporters and binding proteins, which facilitate its movement and localization within cells . These interactions can affect the compound’s accumulation and distribution, ultimately influencing its biochemical effects.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in directing the compound to its appropriate subcellular locations. Understanding these localization mechanisms is essential for elucidating the compound’s overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopentylmethyl)cyclopropanamine typically involves the reaction of cyclopropanamine with cyclopentylmethyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium tert-butoxide as the base in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopentylmethyl)cyclopropanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding cyclopropanone derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into cyclopropylmethylamine.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the cyclopentylmethyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Cyclopropanone derivatives.

    Reduction: Cyclopropylmethylamine.

    Substitution: Various substituted cyclopropanamine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-methylcyclopropanamine
  • Cyclopentylamine
  • Cyclopropylmethylamine

Comparison

N-(cyclopentylmethyl)cyclopropanamine is unique due to the presence of both cyclopropane and cyclopentylmethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(cyclopentylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-4-8(3-1)7-10-9-5-6-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXUQRQYJIGSCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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